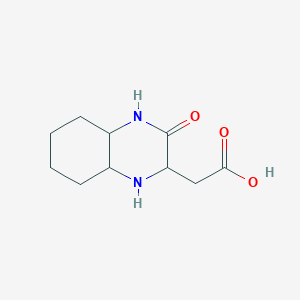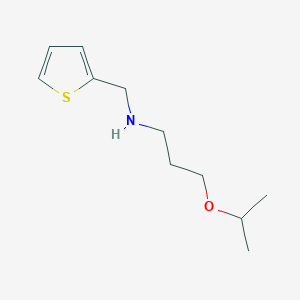
(3-Oxo-decahydro-quinoxalin-2-yl)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Oxo-decahydro-quinoxalin-2-yl)-acetic acid is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of an oxo group at the third position and an acetic acid moiety attached to the second position of the decahydro-quinoxaline structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Oxo-decahydro-quinoxalin-2-yl)-acetic acid typically involves the following steps:
Formation of the Quinoxaline Ring: The initial step involves the condensation of an aromatic diamine with a diketone to form the quinoxaline ring.
Hydrogenation: The quinoxaline ring is then subjected to hydrogenation to obtain the decahydro-quinoxaline derivative.
Oxidation: The decahydro-quinoxaline derivative is oxidized to introduce the oxo group at the third position.
Acetylation: Finally, the acetic acid moiety is introduced through an acetylation reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of high-pressure hydrogenation reactors and continuous flow systems for efficient and scalable production.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions to form more oxidized derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The acetic acid moiety can participate in substitution reactions, leading to the formation of various esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acid chlorides and anhydrides are commonly used for substitution reactions.
Major Products:
Oxidation Products: More oxidized quinoxaline derivatives.
Reduction Products: Hydroxyl derivatives of the compound.
Substitution Products: Esters and amides derived from the acetic acid moiety.
Aplicaciones Científicas De Investigación
(3-Oxo-decahydro-quinoxalin-2-yl)-acetic acid has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3-Oxo-decahydro-quinoxalin-2-yl)-acetic acid involves its interaction with specific molecular targets. The oxo group and the acetic acid moiety play crucial roles in its reactivity and binding to biological molecules. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
- (3-Oxo-decahydro-quinoxalin-2-yl)-N-(4-phenoxy-phenyl)-acetamide
- 2-(3-oxo-decahydro-quinoxalin-2-yl)-N-(4-phenoxy-phenyl)-acetamide
Comparison:
- Structural Differences: While (3-Oxo-decahydro-quinoxalin-2-yl)-acetic acid has an acetic acid moiety, the similar compounds listed above have phenoxy-phenyl groups attached to the acetamide moiety.
- Reactivity: The presence of different functional groups affects the reactivity and potential applications of these compounds.
- Applications: The unique structure of this compound makes it suitable for specific applications in chemistry and biology, distinguishing it from its analogs.
Propiedades
IUPAC Name |
2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c13-9(14)5-8-10(15)12-7-4-2-1-3-6(7)11-8/h6-8,11H,1-5H2,(H,12,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDHXGDWYYXPNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NC(C(=O)N2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1306457.png)
![(1-Ethyl-piperidin-4-yl)-[1-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B1306464.png)

![3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one](/img/structure/B1306476.png)


![2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol](/img/structure/B1306485.png)




